Pyrimidine, 2,4-diamino-6-ethyl-5-(p-(trifluoromethoxy)phenyl)-

Lipophilicity Membrane permeability ADME prediction

Pyrimidine, 2,4-diamino-6-ethyl-5-(p-(trifluoromethoxy)phenyl)- (CAS 49561-95-7) is a fully synthetic 2,4-diaminopyrimidine derivative belonging to the broader class of lipophilic dihydrofolate reductase (DHFR) inhibitors. Its core structure consists of a 2,4-diamino-6-ethylpyrimidine scaffold substituted at the C‑5 position with a 4‑(trifluoromethoxy)phenyl ring.

Molecular Formula C13H13F3N4O
Molecular Weight 298.26 g/mol
CAS No. 49561-95-7
Cat. No. B12925658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidine, 2,4-diamino-6-ethyl-5-(p-(trifluoromethoxy)phenyl)-
CAS49561-95-7
Molecular FormulaC13H13F3N4O
Molecular Weight298.26 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C13H13F3N4O/c1-2-9-10(11(17)20-12(18)19-9)7-3-5-8(6-4-7)21-13(14,15)16/h3-6H,2H2,1H3,(H4,17,18,19,20)
InChIKeyMEJWUWIYHWPDMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrimidine, 2,4-Diamino-6-Ethyl-5-(p-(Trifluoromethoxy)phenyl)- (CAS 49561-95-7): Core Structural and Physicochemical Profile


Pyrimidine, 2,4-diamino-6-ethyl-5-(p-(trifluoromethoxy)phenyl)- (CAS 49561-95-7) is a fully synthetic 2,4-diaminopyrimidine derivative belonging to the broader class of lipophilic dihydrofolate reductase (DHFR) inhibitors [1]. Its core structure consists of a 2,4-diamino-6-ethylpyrimidine scaffold substituted at the C‑5 position with a 4‑(trifluoromethoxy)phenyl ring. Key computed physicochemical properties include a molecular weight of 298.26 g/mol, a calculated partition coefficient (XLogP3) of 3.2, two hydrogen‑bond donors, eight hydrogen‑bond acceptors, and three rotatable bonds [2]. This substitution pattern distinguishes it from the clinically used antimalarial pyrimethamine (5‑(4‑chlorophenyl)‑6‑ethylpyrimidine‑2,4‑diamine) and other investigational 5‑aryl‑6‑ethylpyrimidine‑2,4‑diamines.

Why Generic Substitution of Pyrimidine, 2,4-Diamino-6-Ethyl-5-(p-(Trifluoromethoxy)phenyl)- with Close Analogs Yields Inconsistent Results


Within the 2,4‑diamino‑5‑aryl‑6‑ethylpyrimidine chemotype, even single‑atom changes on the 5‑aryl ring profoundly modulate enzyme inhibition, species selectivity, and cellular pharmacokinetics [1]. The 4‑(trifluoromethoxy)phenyl group in CAS 49561-95-7 introduces a unique combination of strong electron‑withdrawing character (Hammett σp ≈ 0.35) and increased lipophilicity (π ≈ 0.39) compared to the 4‑chlorophenyl (σp ≈ 0.23, π ≈ 0.71) and 4‑methoxyphenyl (σp ≈ −0.27, π ≈ −0.02) substituents found in structurally adjacent analogs [2]. These differences alter the pKa of the pyrimidine ring, the compound's capacity for hydrogen‑bond acceptance, and its partitioning into biological membranes, meaning that even closely related 5‑aryl‑6‑ethylpyrimidine‑2,4‑diamines cannot be assumed to be functionally interchangeable without direct comparative data.

Quantitative Differentiation Evidence for Pyrimidine, 2,4-Diamino-6-Ethyl-5-(p-(Trifluoromethoxy)phenyl)- (CAS 49561-95-7) Against Closest Analogs


Computed Lipophilicity (XLogP3) vs. Pyrimethamine as Predictor of Membrane Permeability

The XLogP3 value of CAS 49561-95-7 is 3.2, compared to 2.9 for the direct clinical analog pyrimethamine (5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine) [1][2]. This 0.3 log unit increase corresponds to an approximately two‑fold higher predicted octanol‑water partition coefficient, which may translate into altered passive membrane diffusion and intracellular accumulation in DHFR‑expressing cells.

Lipophilicity Membrane permeability ADME prediction

Hydrogen-Bond Acceptor Count and Predicted Solubility Differences Relative to Pyrimethamine

CAS 49561-95-7 possesses eight hydrogen‑bond acceptors (four from pyrimidine N atoms, three from fluorine, one from ether oxygen), while pyrimethamine contains only four [1][2]. The additional HBA capacity of the trifluoromethoxy group is expected to increase aqueous solubility of the free base while simultaneously providing additional polar interaction sites for target binding.

Hydrogen bonding Solubility Drug-likeness

Electronic Withdrawal Strength: Hammett σp of 4-OCF3 vs. 4-Cl and 4-OCH3

The Hammett σp constant for the 4‑(trifluoromethoxy) substituent is approximately 0.35, compared to 0.23 for 4‑chloro (pyrimethamine) and −0.27 for 4‑methoxy [1]. This stronger electron withdrawal lowers the electron density on the pyrimidine ring, potentially increasing the acidity of the 2‑ and 4‑amino protons and altering the protonation state at physiological pH, which in turn affects DHFR binding kinetics.

Electronic effect Hammett constant SAR

Rotatable Bond Count and Conformational Flexibility Informing Synthetic Tractability

CAS 49561-95-7 has three rotatable bonds (ethyl C–C, aryl–pyrimidine C–C, and O–CF3 bond), identical to pyrimethamine but with the additional conformational restriction imposed by the bulkier trifluoromethoxy group [1]. This restricted rotation around the O–CF3 bond, combined with the larger van der Waals volume of the OCF3 group (~21.3 ų) versus CH3 (~13.7 ų), can constrain the conformational landscape in a manner that simplifies crystallographic analysis and computational docking studies [2].

Conformational analysis Synthetic accessibility Lead optimization

Predicted ADME Profile Differentiation Through Lipinski Parameter Comparison

Both CAS 49561-95-7 and pyrimethamine satisfy Lipinski's Rule of Five, but CAS 49561-95-7 exhibits a higher molecular weight (298.26 vs. 248.71 g/mol) and a higher topological polar surface area (estimated TPSA ≈ 91 Ų vs. ≈ 77 Ų for pyrimethamine) [1][2]. The increased TPSA, driven by the additional oxygen and fluorine atoms, may reduce passive permeability relative to pyrimethamine despite the higher logP, creating a unique permeability-solubility balance that can be exploited when designing compounds with intermediate absorption characteristics.

Drug-likeness ADME Physicochemical profiling

Preferred Application Scenarios for Pyrimidine, 2,4-Diamino-6-Ethyl-5-(p-(Trifluoromethoxy)phenyl)- (CAS 49561-95-7) Based on Evidence


DHFR Inhibitor Structure-Activity Relationship (SAR) Probe Requiring Electron-Withdrawn 5-Aryl Substitution

When a research program requires mapping the electronic tolerance of the DHFR active site, CAS 49561-95-7 serves as the para-OCF3 representative in a 5-aryl-6-ethylpyrimidine-2,4-diamine matrix. Its Hammett σp of 0.35 places it between the 4‑Cl (0.23) and 4‑NO2 (0.78) analogs, allowing systematic exploration of the electronic effect on IC50 and selectivity across species‑variant DHFR enzymes [1].

Crystallographic Fragment Screening and Soaking Experiments

The trifluoromethoxy group's nine electrons (three fluorine atoms) provide a strong anomalous scattering signal in X‑ray crystallography, while the group's steric bulk (van der Waals volume ~21.3 ų) often yields well‑defined electron density. These properties make CAS 49561-95-7 a practical tool for co‑crystallization with DHFR or related folate‑pathway enzymes, where unambiguous pose assignment is critical [2].

Physicochemical Benchmarking of Lipophilic Diaminopyrimidine Series

CAS 49561-95-7 occupies a distinctive position in the property space defined by XLogP3 (3.2), HBA count (8), and TPSA (~91 Ų). It is suitable as a reference compound for calibrating computational ADME models or for use as an internal standard in chromatographic method development aimed at separating closely related 2,4‑diaminopyrimidine analogs [3].

Comparative Metabolism Studies with Pyrimethamine in Hepatic Microsomal Assays

The replacement of the 4‑chloro group with 4‑trifluoromethoxy alters the metabolic soft spot of the molecule. The OCF3 group is generally resistant to oxidative metabolism, potentially leading to a different metabolite profile compared to pyrimethamine when incubated with human or rodent liver microsomes. This makes CAS 49561-95-7 a useful comparator for assessing the impact of para‑substituent identity on metabolic stability within the diaminopyrimidine class [4].

Quote Request

Request a Quote for Pyrimidine, 2,4-diamino-6-ethyl-5-(p-(trifluoromethoxy)phenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.